N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-4-9-21-14-10-15(26-2)16(27-3)11-17(14)28-19(21)20-18(23)12-7-5-6-8-13(12)22(24)25/h1,5-8,10-11H,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDUKOYTXGBTKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3[N+](=O)[O-])S2)CC#C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction, where the benzothiazole derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Nitrobenzamide Group: The final step involves the coupling of the benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, leading to the formation of an amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Major Products Formed
Oxidation Products: Corresponding oxidized derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and reactivity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biological Research: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential as a drug candidate.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, catalysts, and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Framework
The target compound’s dihydro-1,3-benzothiazole core distinguishes it from simpler thiazole derivatives. For example:
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () lacks the fused benzene ring but retains the thiazole-amide linkage. Its planar structure facilitates π-π stacking, whereas the dihydrobenzothiazole in the target compound introduces conformational rigidity.
- (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () shares the dihydrothiazole scaffold but incorporates a methoxyphenyl substituent instead of propynyl and nitro groups. The Z-configuration is conserved, but steric effects differ due to substituent positioning .
Substituent Effects
- Nitro vs. Halogen/Methoxy Groups : The 2-nitrobenzamide group in the target compound enhances electron-withdrawing effects compared to halogenated analogs like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (). This may influence reactivity in nucleophilic substitution or redox reactions.
- Prop-2-yn-1-yl vs. Alkyl Chains : The propynyl group offers a site for bioorthogonal reactions, unlike the methyl or ethyl substituents in N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide derivatives (). This functional group is rare in the cited analogs, highlighting the target compound’s synthetic versatility .
Table 1: Structural Comparison of Key Derivatives
Spectral and Crystallographic Data
- IR/NMR Trends: The nitro group in the target compound is expected to show strong IR absorption near 1520 cm⁻¹ (asymmetric NO₂ stretch), contrasting with the 1345 cm⁻¹ SO₂ stretch in N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling benzothiazole intermediates with nitrobenzamide derivatives. Key steps include:
- Propargylation : Use of propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the prop-2-yn-1-yl group .
- Amidation : Reaction with 2-nitrobenzoyl chloride in pyridine or dichloromethane (DCM) with a coupling agent like EDCI .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .
- Yield Optimization : Control reaction temperature (20–40°C), solvent polarity, and stoichiometric ratios. Catalyst screening (e.g., Pd/C for selective reductions) may reduce by-products .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR (¹H/¹³C) : Confirm Z-configuration via chemical shifts of the benzothiazole-imine proton (δ 8.2–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peak [M+H]⁺ at m/z 398.4 .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
Q. What preliminary biological assays are recommended for this compound?
- Screening Framework :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Approach :
- Substituent Variation : Synthesize analogs with modified methoxy positions (e.g., 4,5-dimethoxy vs. 6,7-dimethoxy) .
- Bioisosteric Replacement : Replace the nitro group with cyano or sulfonamide groups to assess potency changes .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like EGFR or tubulin .
- Data Interpretation : Compare IC₅₀ values and binding affinities across analogs (Table 1).
Table 1 : Preliminary SAR Data for Analogs
| Substituent Modifications | IC₅₀ (μM) | Target Affinity (kcal/mol) |
|---|---|---|
| 5,6-Dimethoxy (Parent) | 12.3 | -8.2 (EGFR) |
| 4,5-Dimethoxy | 18.9 | -7.6 (EGFR) |
| Nitro → Cyano | 9.8 | -8.9 (Tubulin) |
Q. How can contradictory bioactivity data between studies be resolved?
- Troubleshooting Steps :
- Assay Standardization : Use identical cell lines (ATCC-validated) and control compounds (e.g., doxorubicin for cytotoxicity) .
- Purity Verification : Reanalyze compound batches via HPLC and elemental analysis to exclude impurities .
- Mechanistic Studies : Perform Western blotting (e.g., caspase-3 for apoptosis) to confirm mode of action .
Q. What computational strategies are effective for predicting metabolic stability?
- In Silico Tools :
- CYP450 Metabolism : Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4 oxidation sites) .
- Metabolite ID : Schrödinger’s MetaSite to simulate phase I/II metabolites .
Key Research Challenges
- Synthetic Complexity : Steric hindrance from the propargyl group may limit coupling efficiency. Mitigate via microwave-assisted synthesis .
- Bioactivity Variability : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., serum concentration in cell culture) .
- Structural Instability : The nitro group may degrade under UV light. Store compounds in amber vials at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
